molecular formula C12H15NO3 B14883062 3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one

3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one

Cat. No.: B14883062
M. Wt: 221.25 g/mol
InChI Key: STKICIBGNOXOFN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a hydroxy group at the 3-position, a methoxyphenyl group at the 5-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of methyl aroylpyruvate with a mixture of aromatic aldehyde and glycocol in a dioxane-water mixture (1:1) to form the desired pyrrolidinone derivative . The reaction conditions typically include moderate temperatures and the use of catalysts to facilitate the formation of the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while substitution reactions can introduce new functional groups onto the methoxyphenyl ring.

Scientific Research Applications

3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methoxy groups play a crucial role in its activity, allowing it to interact with enzymes and receptors. The compound may exert its effects through modulation of oxidative stress pathways and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is unique due to the specific combination of hydroxy, methoxyphenyl, and methyl groups on the pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-hydroxy-5-(3-methoxyphenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-13-10(7-11(14)12(13)15)8-4-3-5-9(6-8)16-2/h3-6,10-11,14H,7H2,1-2H3

InChI Key

STKICIBGNOXOFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)O)C2=CC(=CC=C2)OC

Origin of Product

United States

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